N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide
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Overview
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide is a chemical compound with potential therapeutic applications. It is known for its complex structure, which includes a pyrimidine ring substituted with a piperazine moiety and a cyclopropane carboxamide group. This compound has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursorsFinally, the cyclopropane carboxamide group is introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents on the pyrimidine ring.
N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine: A potent cyclin-dependent kinase inhibitor used in the treatment of hematological malignancies.
Uniqueness
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-10-13(18-14(21)12-4-5-12)11(2)17-15(16-10)20-8-6-19(3)7-9-20/h12H,4-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMKAAMDZQYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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